molecular formula C7H8F8O B3050538 3,3,4,4,5,5,6,6-Octafluoro-2-methylhexan-2-ol CAS No. 2673-15-6

3,3,4,4,5,5,6,6-Octafluoro-2-methylhexan-2-ol

Cat. No.: B3050538
CAS No.: 2673-15-6
M. Wt: 260.12 g/mol
InChI Key: RTFCOQNRRQBMIT-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6-Octafluoro-2-methylhexan-2-ol is a fluorinated alcohol compound characterized by the presence of eight fluorine atoms and a hydroxyl group attached to a hexane backbone. This compound is known for its unique chemical properties, including high thermal stability and resistance to oxidation, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,6,6-Octafluoro-2-methylhexan-2-ol typically involves the fluorination of a suitable precursor. One common method is the direct fluorination of 2-methylhexan-2-ol using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination and to minimize side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to handle the highly reactive fluorinating agents safely. The process includes steps such as purification and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3,3,4,4,5,5,6,6-Octafluoro-2-methylhexan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form fluorinated hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or amines for amination.

Major Products Formed:

    Oxidation: Fluorinated ketones or carboxylic acids.

    Reduction: Fluorinated alkanes.

    Substitution: Fluorinated alkyl halides or amines.

Scientific Research Applications

3,3,4,4,5,5,6,6-Octafluoro-2-methylhexan-2-ol has several applications in scientific research:

    Chemistry: Used as a solvent or reagent in organic synthesis, particularly in reactions requiring high thermal stability and resistance to oxidation.

    Biology: Employed in the study of fluorinated compounds’ effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for potential use in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the production of specialty polymers and coatings that require high resistance to chemical and thermal degradation.

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6-Octafluoro-2-methylhexan-2-ol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The presence of multiple fluorine atoms enhances its ability to form strong interactions with proteins and other biomolecules, potentially affecting their structure and function. The compound’s high electronegativity and thermal stability also contribute to its unique reactivity and interaction pathways.

Comparison with Similar Compounds

  • 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
  • 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
  • 1,1,5-Trihydrooctafluoropentyl alcohol

Comparison: Compared to these similar compounds, 3,3,4,4,5,5,6,6-Octafluoro-2-methylhexan-2-ol has a unique structure with a methyl group at the second position, which can influence its reactivity and interaction with other molecules. Its higher molecular weight and specific fluorination pattern also contribute to its distinct chemical and physical properties, making it suitable for specialized applications where other fluorinated alcohols may not be as effective.

Properties

IUPAC Name

3,3,4,4,5,5,6,6-octafluoro-2-methylhexan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F8O/c1-4(2,16)6(12,13)7(14,15)5(10,11)3(8)9/h3,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFCOQNRRQBMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(C(C(F)F)(F)F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292859
Record name 2-(4H-Perfluorobutyl)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2673-15-6
Record name NSC86118
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86118
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4H-Perfluorobutyl)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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